2-[[2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol
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Overview
Description
Prosaikogenin G is a glycoside hydrolyzed derivative of saikosaponins, which are the major bioactive components found in the roots of Bupleurum falcatum L. This compound is known for its pharmacological and biological activities, particularly its anti-cancer effects .
Preparation Methods
Prosaikogenin G is typically prepared through enzymatic hydrolysis of saikosaponins. Saikosaponin A and D are purified from the crude extract of Bupleurum falcatum L. using preparative high-performance liquid chromatography. These saikosaponins are then converted into saikogenin F via prosaikogenin F, and saikogenin G via prosaikogenin G using enzyme transformation with high β-glycosidase activity . The enzymes BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, exhibit good activity between 30–37°C and pH 6.5–7.0 .
Chemical Reactions Analysis
Prosaikogenin G undergoes various chemical reactions, including hydrolysis and glycoside cleavage. The enzymatic hydrolysis of saikosaponins using recombinant glycoside hydrolases results in the formation of prosaikogenin G. Common reagents used in these reactions include β-glycosidase enzymes, and the reaction conditions typically involve temperatures between 30–37°C and a pH range of 6.5–7.0 . The major products formed from these reactions are saikogenin F and saikogenin G .
Scientific Research Applications
Prosaikogenin G has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of human colon cancer cell lines, such as HCT 116 . Additionally, prosaikogenin G exhibits protective effects on the kidneys and has been found to inhibit Angiotensin II-induced proliferation of rat mesangial cells
Mechanism of Action
The mechanism of action of prosaikogenin G involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It targets specific molecular pathways, including the inhibition of Angiotensin II-induced proliferation in mesangial cells . The compound’s anti-cancer effects are attributed to its ability to interfere with cellular signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Prosaikogenin G is similar to other saikosaponin derivatives, such as prosaikogenin F, saikogenin F, and saikogenin G. These compounds share similar enzymatic hydrolysis pathways and exhibit comparable biological activities . prosaikogenin G is unique in its specific anti-cancer properties and its ability to inhibit Angiotensin II-induced proliferation .
Properties
IUPAC Name |
2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSVJIGMYVWUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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